An In-Depth Technical Guide to the Chemical Properties of 6-(3-Methoxyphenyl)-6-oxohexanoic Acid
An In-Depth Technical Guide to the Chemical Properties of 6-(3-Methoxyphenyl)-6-oxohexanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-(3-Methoxyphenyl)-6-oxohexanoic acid. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data regarding the compound's identity, structure, synthesis, and reactivity. By detailing a robust synthetic protocol and discussing the influence of its bifunctional nature—possessing both a ketone and a carboxylic acid—this guide serves as a foundational resource for its application in organic synthesis and as a building block for more complex molecules. All claims are substantiated with references to authoritative sources to ensure scientific integrity.
Introduction
6-(3-Methoxyphenyl)-6-oxohexanoic acid is an aryl keto acid, a class of compounds that holds significant interest in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted phenyl ring attached to a six-carbon aliphatic chain containing both a ketone and a terminal carboxylic acid, provides a versatile scaffold for chemical modification. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring, while the ketone and carboxylic acid functionalities offer orthogonal handles for a wide array of chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its core chemical properties is paramount for leveraging its full potential in research and development.
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of reproducible scientific research. The fundamental identifiers and properties of 6-(3-Methoxyphenyl)-6-oxohexanoic acid are summarized below.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 6-(3-methoxyphenyl)-6-oxohexanoic acid | N/A |
| CAS Number | 1884-40-8 | [2][3][4] |
| Molecular Formula | C₁₃H₁₆O₄ | [2][3] |
| SMILES | O=C(O)CCCCC(C1=CC=CC(OC)=C1)=O | [3] |
| InChIKey | FIPMUXZDIZTVMD-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 236.26 g/mol | [2][3] |
| Exact Mass | 236.10485899 | [2] |
| Physical State | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents.[1] | N/A |
The presence of a carboxylic acid moiety suggests that the compound will exhibit acidic properties and will be soluble in basic aqueous solutions through deprotonation to form a carboxylate salt. Its significant carbon backbone implies good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid is via the Friedel-Crafts acylation of anisole (methoxybenzene).[5][6][7] This classic electrophilic aromatic substitution reaction provides a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.
Recommended Synthetic Workflow
The synthesis involves the reaction of anisole with an adipic acid derivative, such as adipoyl chloride or a mixed anhydride, in the presence of a Lewis acid catalyst.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol
Materials:
-
Anisole
-
Adipoyl chloride monomethyl ester (or adipoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)[8]
-
Dichloromethane (DCM)[9]
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM). The reaction is highly exothermic and moisture-sensitive.[8] Cooling the flask in an ice bath is critical to control the reaction temperature.
-
Acylium Ion Formation: Slowly add the adipic acid derivative (e.g., monomethyl 6-chloro-6-oxohexanoate) to the cooled AlCl₃ suspension. The Lewis acid coordinates to the acyl chloride, forming a highly electrophilic acylium ion intermediate.[5]
-
Electrophilic Attack: Add anisole dropwise to the reaction mixture while maintaining the low temperature. The electron-rich anisole ring attacks the acylium ion. The methoxy group is an ortho-, para-directing activator; however, steric hindrance at the ortho position often favors the formation of the para-substituted product. A significant amount of the meta-isomer can also be formed depending on reaction conditions.
-
Reaction Quench: After stirring for several hours, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes, protonates the carboxylate (if the diacid chloride was used), and separates the organic and aqueous layers.
-
Extraction and Purification: The product is extracted from the aqueous layer using dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic and Structural Characterization
Verifying the structure and purity of the synthesized compound is essential. The following spectroscopic data are predicted based on the known effects of the functional groups present.
¹H NMR Spectroscopy
-
Aromatic Protons (δ 6.8-7.6 ppm): The 3-methoxyphenyl group will exhibit a complex multiplet pattern. The proton ortho to the acyl group and meta to the methoxy group will be the most downfield.
-
Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.[10]
-
Aliphatic Protons (δ 1.6-3.1 ppm): The four methylene groups (-CH₂-) of the hexanoic acid chain will appear as multiplets. The protons alpha to the ketone (C5) and alpha to the carboxylic acid (C2) will be the most deshielded, appearing further downfield (δ ~2.9-3.1 ppm and δ ~2.4 ppm, respectively).
¹³C NMR Spectroscopy
-
Carbonyl Carbons (δ > 170 ppm): Two distinct signals are expected in the downfield region: one for the ketone carbon (~198-200 ppm) and one for the carboxylic acid carbon (~175-180 ppm).
-
Aromatic Carbons (δ 110-160 ppm): Six signals corresponding to the aromatic carbons. The carbon bearing the methoxy group will be the most shielded (furthest upfield in this region), while the carbon attached to the acyl group will be significantly downfield.
-
Methoxy Carbon (δ ~55 ppm): A single peak for the -OCH₃ carbon.
-
Aliphatic Carbons (δ 20-45 ppm): Signals for the four methylene carbons in the aliphatic chain.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Ketone & Carboxylic Acid): Two sharp, strong absorption bands are expected. The ketone C=O stretch typically appears around 1685 cm⁻¹, while the carboxylic acid C=O stretch appears around 1710 cm⁻¹.
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O bonds of the ether and carboxylic acid.
Chemical Reactivity and Potential Applications
The bifunctional nature of 6-(3-Methoxyphenyl)-6-oxohexanoic acid makes it a versatile synthetic intermediate.
-
Reactions at the Carboxylic Acid: The carboxylic acid can undergo standard transformations such as esterification, amide coupling, and reduction to an alcohol. These reactions allow for the introduction of diverse functional groups or for linking the molecule to other scaffolds.
-
Reactions at the Ketone: The ketone can be reduced to a secondary alcohol (e.g., using NaBH₄), converted to an amine via reductive amination, or used in condensation reactions like the Wittig reaction.
-
Pharmaceutical and Biological Context: Aryl oxohexanoic acids have been investigated for their biological activities, including as potential anti-inflammatory agents.[11] The core structure can serve as a starting point for the development of novel therapeutic agents, with modifications to the aromatic ring and the aliphatic chain used to optimize potency and pharmacokinetic properties.[12]
Conclusion
6-(3-Methoxyphenyl)-6-oxohexanoic acid is a well-defined chemical entity with a rich profile of chemical reactivity. Its synthesis via Friedel-Crafts acylation is robust and scalable, providing access to a valuable building block for research and development. The presence of both ketone and carboxylic acid functionalities offers chemists a platform for diverse synthetic explorations, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this versatile compound.
References
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Matrix Fine Chemicals. 6-METHOXY-6-OXOHEXANOIC ACID | CAS 627-91-8. Matrix Fine Chemicals. Available from: [Link].
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Journal of Chemical and Pharmaceutical Research. Physicochemical and phytochemical evaluation of the aqueous extract of safflower (Cartamus tinctorius Linn.). JOCPR. Available from: [Link].
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National Institutes of Health. 6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem. Available from: [Link].
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YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link].
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University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. UW-Madison Chemistry. Available from: [Link].
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ResearchGate. Synthesis of some new 6-amino-3-methoxyflavones. ResearchGate. Available from: [Link].
- Google Patents. US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks. Google Patents.
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Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Available from: [Link].
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YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. Available from: [Link].
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MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available from: [Link].
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ResearchGate. (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available from: [Link].
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Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Course Hero. Available from: [Link].
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